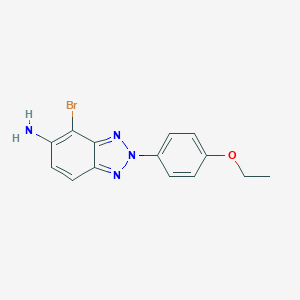![molecular formula C15H11FN2O B243499 N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide](/img/structure/B243499.png)
N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide, also known as TAK-915, is a novel small molecule that has recently gained attention in the field of neuroscience research. TAK-915 is a selective antagonist of the orexin 1 receptor, which is involved in the regulation of sleep-wake cycles, arousal, and appetite.
Mechanism of Action
N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide is a selective antagonist of the orexin 1 receptor, which is involved in the regulation of sleep-wake cycles, arousal, and appetite. By blocking the activity of the orexin 1 receptor, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide reduces wakefulness and increases sleep, making it a potential treatment for sleep disorders. Additionally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide may have antidepressant-like effects by modulating the activity of the mesolimbic dopamine system, which is involved in the regulation of mood and motivation. Finally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide may reduce the reinforcing effects of drugs of abuse by blocking the activity of the orexin 1 receptor, which is involved in drug-seeking behavior.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to have several biochemical and physiological effects in animal models. In preclinical studies, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to increase slow-wave sleep and reduce wakefulness, indicating that it may be useful in the treatment of sleep disorders. Additionally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to reduce the activity of the mesolimbic dopamine system, suggesting that it may have antidepressant-like effects. Finally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to reduce the reinforcing effects of drugs of abuse, indicating that it may be useful in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide is that it is a selective antagonist of the orexin 1 receptor, which allows for precise modulation of the orexin system. Additionally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with high brain penetration and a long half-life. However, one limitation of N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide is that it has only been tested in animal models, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide. One potential area of research is the development of N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide as a treatment for sleep disorders, depression, and addiction in humans. Additionally, further studies are needed to determine the safety and efficacy of N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide in humans. Finally, the orexin system is a complex and dynamic network, and further research is needed to fully understand the role of the orexin 1 receptor in sleep-wake cycles, arousal, and appetite.
Synthesis Methods
The synthesis of N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide involves several steps, including the reaction of 4-(cyanomethyl)phenylboronic acid with 3-fluorobenzoyl chloride in the presence of a palladium catalyst, followed by purification using column chromatography. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has shown promise in several areas of neuroscience research, including the study of sleep disorders, depression, and addiction. In preclinical studies, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to improve sleep quality and reduce wakefulness, making it a potential treatment for insomnia and other sleep disorders. Additionally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to have antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression. Finally, N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide has been shown to reduce the reinforcing effects of drugs of abuse, indicating that it may be useful in the treatment of addiction.
properties
Molecular Formula |
C15H11FN2O |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C15H11FN2O/c16-13-3-1-2-12(10-13)15(19)18-14-6-4-11(5-7-14)8-9-17/h1-7,10H,8H2,(H,18,19) |
InChI Key |
XYTATYQPBUPZOE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CC#N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243416.png)
![3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243417.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B243425.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B243426.png)
![2-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B243427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B243428.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243429.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide](/img/structure/B243430.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243431.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B243433.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B243434.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)